molecular formula C6H12O2 B1663926 2,4-Dimethyl-1,3-dioxane CAS No. 766-20-1

2,4-Dimethyl-1,3-dioxane

Cat. No.: B1663926
CAS No.: 766-20-1
M. Wt: 116.16 g/mol
InChI Key: VREPYGYMOSZTKJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms and two methyl groups attached to the carbon atoms at positions 2 and 4. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another method involves the use of ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is often carried out in the presence of a catalyst to increase the yield and efficiency of the process. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-dioxane involves its ability to form stable cyclic structures through acetalization and ketalization reactions. These reactions typically involve the formation of a cyclic acetal or ketal by reacting with carbonyl compounds in the presence of an acid catalyst . The stability of the resulting cyclic structures makes this compound a valuable compound in various chemical processes.

Comparison with Similar Compounds

2,4-Dimethyl-1,3-dioxane can be compared with similar compounds such as:

The uniqueness of this compound lies in its ability to form stable cyclic structures, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREPYGYMOSZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870769
Record name 2,4-Dimethyl-1,3-dioxane
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-20-1, 15042-59-8
Record name 2,4-Dimethyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-20-1
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Record name 1,3-Dioxane, 2,4-dimethyl-
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Record name cis-2,4-Dimethyl-1,3-dioxane
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Record name 2,4-Dimethyl-m-dioxane
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Record name 2,4-Dimethyl-1,3-dioxane
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Record name 2,4-dimethyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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